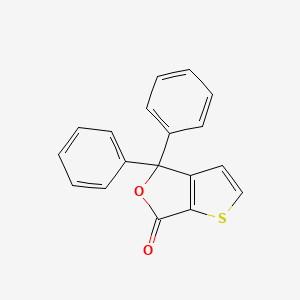

4,4-Diphenylthieno(2,3-c)furan-6(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

63609-69-8 |

|---|---|

Molecular Formula |

C18H12O2S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

4,4-diphenylthieno[2,3-c]furan-6-one |

InChI |

InChI=1S/C18H12O2S/c19-17-16-15(11-12-21-16)18(20-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |

InChI Key |

VRIWNXPXVOGHAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C(=O)O2)SC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Transformations of 4,4 Diphenylthieno 2,3 C Furan 6 4h One

Electrophilic and Nucleophilic Reactivity of the Fused System

The electronic landscape of 4,4-diphenylthieno[2,3-c]furan-6(4H)-one is complex, with the electron-rich thiophene (B33073) ring fused to the electron-withdrawing lactone. This juxtaposition of electronic characteristics creates distinct sites for electrophilic and nucleophilic attack.

Reactions at the Furanone Carbonyl Center

The carbonyl group of the furanone ring is an electrophilic center, susceptible to nucleophilic attack. This reactivity is analogous to that of other lactones and esters. The addition of a nucleophile to the carbonyl carbon would lead to a tetrahedral intermediate. nih.gov The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), are expected to add to the carbonyl group. The resulting tetrahedral intermediate, upon protonation, could potentially lead to the opening of the furanone ring. For instance, the reaction with a Grignard reagent (R-MgX) would be expected to yield a diol after acidic workup.

The reactivity of the carbonyl group is modulated by the fused thiophene ring and the phenyl substituents. The electron-donating nature of the thiophene ring may slightly reduce the electrophilicity of the carbonyl carbon compared to a simple, non-fused lactone. However, this effect is likely to be modest. The gem-diphenyl groups at the 4-position exert a significant steric hindrance around the carbonyl center, which may impede the approach of bulky nucleophiles.

Studies on related lactone systems have shown that nucleophilic addition can lead to a variety of products, including ring-opened compounds or, in some cases, stable tetrahedral adducts. nih.govjetir.org For example, the reaction of carboxylic acid enediolates with epoxides is a known method for the synthesis of γ-lactones, proceeding via nucleophilic attack. jetir.orgresearchgate.net

Reactivity of the Thiophene Ring towards Electrophiles and Nucleophiles

The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. bhu.ac.in The substitution pattern is directed by the existing substituents on the ring. In the case of 4,4-diphenylthieno[2,3-c]furan-6(4H)-one, the thiophene ring is substituted at the 2 and 3 positions by the fused furanone ring. Electrophilic attack is anticipated to occur at the available α-position (C-2) or β-position (C-3) of the thiophene ring, which correspond to the C-2 and C-3 positions of the entire fused system. Generally, electrophilic substitution in thiophene occurs preferentially at the α-position (C-2 or C-5) due to the greater stabilization of the cationic intermediate (Wheland intermediate). bhu.ac.inpearson.com For this molecule, this would correspond to the C-2 position.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com These reactions typically require the use of an acid catalyst to generate a sufficiently potent electrophile to react with the aromatic ring. masterorganicchemistry.com

Conversely, nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. nih.gov In the thieno[2,3-c]furanone system, the electron-withdrawing nature of the fused lactone might slightly activate the thiophene ring towards nucleophilic attack, although this is not expected to be a major reaction pathway without further activation.

Impact of Phenyl Substituents on Electronic Reactivity

The two phenyl groups at the C-4 position have a pronounced effect on the reactivity of the molecule. Their primary influence is steric. They create a crowded environment around the furanone ring, potentially hindering the approach of reagents to the carbonyl carbon and the adjacent thiophene ring.

Pericyclic Reactions

Pericyclic reactions, such as cycloadditions, are concerted reactions that proceed through a cyclic transition state. The fused diene system within the thieno[2,3-c]furanone structure suggests the possibility of participating in such transformations.

Diels-Alder Cycloadditions as a Diene Component

The thieno[2,3-c]furan system can be considered as a masked diene. Specifically, the furan (B31954) moiety can act as a diene in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. In such a reaction, 4,4-diphenylthieno[2,3-c]furan-6(4H)-one would react with a dienophile, an electron-deficient alkene or alkyne.

The reactivity of furan and its derivatives as dienes in Diels-Alder reactions is well-documented. chemistrysteps.com Generally, electron-donating groups on the furan ring enhance its reactivity as a diene. chemistrysteps.com In the subject molecule, the fused thiophene ring can be considered an electron-donating substituent, which should enhance the diene character of the furan portion.

A successful Diels-Alder reaction would result in the formation of a bicyclic adduct. The reaction is often reversible, and the stability of the adduct plays a crucial role. The reaction with a strong dienophile, such as maleic anhydride (B1165640) or 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), would be a plausible transformation. wikipedia.org

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning that more than one constitutional isomer can be formed. masterorganicchemistry.comyoutube.com The regioselectivity of a Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. libretexts.orgkhanacademy.org Generally, the reaction proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

In the case of 4,4-diphenylthieno[2,3-c]furan-6(4H)-one, the diene is part of the furanone ring. The regiochemical outcome of its reaction with an unsymmetrical dienophile would depend on the electronic bias imparted by the fused thiophene ring and the carbonyl group.

Stereoselectivity is another important aspect of the Diels-Alder reaction. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, two diastereomeric products, the endo and exo adducts, can be formed. chemistrysteps.com The "endo rule" states that the endo product is often the kinetically favored product, although the exo product may be more thermodynamically stable. The bulky phenyl groups at the C-4 position would likely play a significant role in dictating the stereochemical outcome of any cycloaddition reaction, potentially favoring the formation of the less sterically hindered product.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool that forms two rings in a single, often highly stereoselective, step. organicreactions.org In this reaction, a molecule containing both a diene and a dienophile undergoes a [4+2] cycloaddition. organicreactions.orgmasterorganicchemistry.com For a derivative of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one to undergo an IMDA reaction, a diene-containing substituent would need to be tethered to the core structure. The double bond within the furanone ring can serve as the dienophile.

The feasibility and outcome of the IMDA reaction are influenced by the length and nature of the tether connecting the diene and the dienophile. masterorganicchemistry.com Typically, the formation of five- or six-membered rings is favored, which means the connecting chain should ideally contain three or four atoms. masterorganicchemistry.comkhanacademy.org The reaction proceeds through a highly ordered transition state, and conducting the reaction intramolecularly often leads to increased reaction rates and higher selectivity compared to its intermolecular counterpart due to less negative activation entropies. organicreactions.org

In the context of the thienofuranone system, if a suitable diene is attached, for instance, to the thiophene ring or one of the phenyl groups, a subsequent thermal or Lewis acid-catalyzed cyclization could be envisioned. The general mechanism involves the concerted movement of six pi-electrons to form a new six-membered ring. khanacademy.org

Hypothetical IMDA Reaction Pathway:

| Step | Description |

| 1. Substrate Synthesis | A diene-containing moiety is attached to the 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one scaffold. |

| 2. Conformation | The molecule adopts a conformation that brings the diene and the furanone's double bond (dienophile) into proximity. |

| 3. Cycloaddition | Upon heating or catalysis, the [4+2] cycloaddition occurs, forming two new sigma bonds and a new pi bond, resulting in a complex polycyclic architecture. |

| 4. Product | A new six-membered ring is formed, fused to the original heterocyclic core. |

[3+2]-Cycloaddition Pathways and Their Synthetic Utility

[3+2]-Cycloaddition reactions are another class of powerful pericyclic reactions used to construct five-membered rings. These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.org The double bond of the furanone ring in 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. wikipedia.orgwikipedia.org

For example, the reaction with a nitrone would yield an isoxazolidine-fused thienofuranone system. wikipedia.org The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org The synthetic utility of these pathways is significant, as they provide access to complex, densely functionalized heterocyclic frameworks that would be challenging to assemble through other means. organic-chemistry.orgacs.org The resulting five-membered rings can often be further transformed, for instance, by cleavage of the newly formed heteroatom-heteroatom bond (e.g., the N-O bond in an isoxazolidine) to reveal highly functionalized acyclic chains. wikipedia.org

Potential [3+2] Cycloaddition Reactions:

| 1,3-Dipole | Dipolarophile | Product Class | Synthetic Utility |

| Nitrone | Furanone C=C bond | Isoxazolidine-fused thienofuranone | Access to 1,3-aminoalcohols after N-O bond reduction. wikipedia.org |

| Azide | Furanone C=C bond | Triazoline-fused thienofuranone | Precursors to aziridines or diamines. |

| Nitrile Oxide | Furanone C=C bond | Isoxazoline-fused thienofuranone | Synthesis of β-hydroxy ketones or γ-amino alcohols. wikipedia.org |

| Thiocarbonyl Ylide | Furanone C=C bond | Thiolane-fused thienofuranone | Installation of vicinal stereocenters. acs.org |

Ring-Opening and Ring-Expansion Reactions of Furanone Derivatives

The strained lactone ring within the furanone moiety is susceptible to reactions that lead to either ring-opening or ring-expansion.

Ring-Opening: The furanone ring can be opened by various nucleophiles. For instance, reaction with amines could lead to the formation of amides. nih.gov Hydrolysis under basic conditions can open the lactone to form a carboxylate and a hydroxy group, which exists in equilibrium with the ring-closed form. Stronger, irreversible ring-opening can be achieved under specific conditions, leading to linear thiophene derivatives. In related systems, amine-initiated C-H bond hydroxylation in the presence of air can lead to ring-opening products. researchgate.net

Ring-Expansion: Ring-expansion reactions offer a route to larger heterocyclic systems. For example, reactions of related furan derivatives with specific aluminum(I) complexes have been shown to induce carbon-sulfur bond activation and ring-expansion of an adjacent thiophene ring. researchgate.net While not directly demonstrated on this specific system, related 4-hydroxycyclobutenones functionalized with a diazo group undergo acid-catalyzed rearrangement and ring expansion to form 2(5H)-furanones. acs.org This highlights the potential for skeletal rearrangements in butenolide-containing systems to access different ring sizes.

Oxidative and Reductive Transformations

Furan rings and their derivatives are known to be sensitive to oxidation. researchgate.net The electron-rich nature of the furan moiety makes it susceptible to attack by various oxidizing agents, which can lead to ring cleavage. For example, the oxidation of furfural (B47365) (a related furan derivative) can yield 5-hydroxy-2(5H)-furanone, which itself can be further oxidized or rearranged. wikipedia.orgacs.org The photo-oxidation of furans in the presence of a sensitizer (B1316253) like methylene (B1212753) blue generates singlet oxygen, which attacks the furan ring to give an endoperoxide intermediate that rearranges to a hydroxyfuranone. wikipedia.orgacs.org

In the case of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, the furanone ring would be the likely site of oxidative attack. Strong oxidizing agents could potentially lead to the cleavage of the ring, forming dicarboxylic acid-functionalized thiophene derivatives. The atmospheric oxidation of furanones by hydroxyl (•OH) and chlorine (•Cl) radicals has been studied, indicating their reactivity towards oxidative degradation. researchgate.net

The furanone moiety contains two reducible functional groups: the carbon-carbon double bond and the carbonyl group of the lactone. Selective reduction is a key transformation.

Reduction to a Saturated Lactone: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would typically reduce the C=C double bond first, yielding the corresponding saturated lactone, 4,4-Diphenyl-3,3a-dihydrothieno[2,3-c]furan-6(4H)-one.

Reduction to a Diol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group of the lactone. This would open the ring and result in the formation of a diol attached to the thiophene core.

Reduction to a Furan: A two-step process involving reduction of the carbonyl followed by dehydration can convert 2-furanones into the corresponding furan. wikipedia.org This would transform the thieno[2,3-c]furan-6(4H)-one core into a thieno[2,3-c]furan system.

Summary of Reduction Outcomes:

| Reagent | Product Type | Comments |

| H₂/Pd-C | Saturated Lactone | Selective reduction of the C=C double bond. |

| NaBH₄ | Saturated Lactone | May also reduce the C=C bond, typically slower than catalytic hydrogenation. |

| LiAlH₄ | Diol | Reduces the carbonyl and opens the lactone ring. |

| DIBAL-H | Lactol | Can achieve partial reduction of the lactone to a lactol (cyclic hemiacetal). |

Functionalization of the Diphenyl Groups

Typical electrophilic substitution reactions that could be performed on the diphenyl groups include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce nitro (-NO₂) groups, likely at the para positions of the phenyl rings.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would install halogen atoms onto the rings.

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst could add alkyl or acyl groups, respectively. Steric hindrance from the bulky thienofuranone core might influence the feasibility and regioselectivity of these reactions.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce sulfonic acid (-SO₃H) groups.

The specific conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the sensitive heterocyclic core.

Research on Derivatization of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one Remains Limited

Despite its defined chemical structure, publicly available scientific literature lacks detailed information regarding the derivatization and subsequent synthetic applications of the compound 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one. Extensive searches of chemical databases and scholarly articles have yielded no specific examples of its transformation into new derivatives for further synthetic utility.

The core of the inquiry, focusing on the reactivity and transformations of this specific lactone, particularly its use as a scaffold to build other molecules, remains an unexplored area in documented chemical synthesis. While the synthesis and properties of the broader thieno[2,3-c]furan ring system and its various isomers have been the subject of some research, studies detailing the reactions of the 4,4-diphenyl substituted variant are not readily found.

Typically, the derivatization of such a molecule could be expected to involve reactions at several key positions. The lactone functionality, for instance, could be susceptible to ring-opening reactions initiated by nucleophiles. The aromatic phenyl rings could potentially undergo electrophilic substitution, and the thiophene ring also presents sites for various chemical modifications. However, no published reports specifically describe these transformations for 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one.

The absence of this information in the scientific literature prevents the creation of a detailed article on its derivatization as per the requested outline. There is no data to populate tables on reaction conditions, yields, or the properties of any resulting new compounds. Consequently, a comprehensive and authoritative discussion on the synthetic utility of derivatives from 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one cannot be constructed at this time.

This knowledge gap suggests that the reactivity and synthetic potential of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one is an area that may be ripe for future investigation by synthetic chemists.

Spectroscopic and Structural Elucidation of 4,4 Diphenylthieno 2,3 C Furan 6 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Proton NMR (1H NMR) Chemical Shift and Coupling Analysis

No experimental 1H NMR data, including chemical shifts and coupling constants for the protons of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, has been found in the public domain.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Characterization

Publicly available experimental 13C NMR data for the carbon skeleton of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one is not available. While predicted spectra may exist in some databases, these are not suitable for a scientifically rigorous article.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There is no published research detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, has been reported in scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed fragmentation patterns of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one obtained through Electrospray Ionization Mass Spectrometry (ESI-MS) are not available in any located scientific publications.

Due to the absence of peer-reviewed scientific literature containing the necessary experimental spectroscopic data for 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, it is not possible to generate the requested detailed and authoritative article. The creation of such an article would require access to primary research that includes the synthesis and comprehensive analytical characterization of this specific compound.

In-Depth Analysis of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive search for detailed spectroscopic and structural data for the chemical compound 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one has proven unsuccessful in yielding the specific experimental results required for a thorough scientific article. Despite targeted searches for its infrared (IR) spectroscopy, X-ray crystallography, and elemental analysis data, publicly accessible primary research sources containing this information could not be located.

The investigation aimed to construct a detailed profile of the compound, focusing on its molecular structure and purity. The intended article was to be structured around the spectroscopic and structural elucidation of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, with specific sections dedicated to the interpretation of its infrared spectrum for the identification of characteristic functional groups, a complete analysis of its solid-state molecular architecture through X-ray crystallography, and the confirmation of its empirical formula and purity via elemental analysis.

Infrared (IR) Spectroscopy: Specific absorption bands (in cm⁻¹) that would confirm the presence of key functional groups, such as the carbonyl group of the furanone ring, the C-S-C linkage of the thiophene (B33073) ring, and the aromatic C-H and C=C bonds of the phenyl groups.

X-ray Crystallography: Detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This would have allowed for a thorough analysis of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Furthermore, an examination of the packing of the molecules in the crystal lattice would have shed light on any significant intermolecular interactions.

Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and sulfur, which would be compared to the calculated theoretical values to confirm the compound's empirical formula and assess its purity.

Without access to this fundamental experimental data, a scientifically rigorous article on the spectroscopic and structural elucidation of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one cannot be generated. The absence of such information in the public domain suggests that while the compound is known, its detailed structural and spectroscopic properties may not have been published in readily accessible scientific literature.

Computational Chemistry and Theoretical Investigations of 4,4 Diphenylthieno 2,3 C Furan 6 4h One

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

To understand a chemical reaction involving 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, such as its synthesis or subsequent functionalization, identifying the transition state (TS) is crucial. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy.

Once a TS is located, its identity is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Subsequently, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric changes that occur during the reaction. In studies of related benzofused thieno[3,2-b]furans, IRC calculations have been instrumental in confirming the pathways of electrophilic substitution reactions. sciforum.net

By calculating the Gibbs free energies of the reactants, transition states, and products, a Gibbs free energy profile for a reaction can be constructed. This profile provides a quantitative measure of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barrier, or activation energy).

For the synthesis of the thieno[2,3-c]furan-6(4H)-one core, for example, a computational study could compare different proposed reaction pathways to determine the most energetically favorable route. The calculated activation energies can be used to predict reaction rates and understand the influence of catalysts or reaction conditions. In theoretical studies of cycloaddition reactions of furan (B31954) and thiophene (B33073), potential energy profiles have been calculated to explain why furan reacts with a lower barrier than thiophene. chemrxiv.org

A hypothetical Gibbs free energy profile for a generic reaction step is shown below, illustrating the key energetic parameters that would be calculated.

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20 to +30 |

| Intermediates | +5 to -5 |

| Products | -10 to -20 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and regioselectivity of chemical reactions. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the interacting HOMO and LUMO is a key factor in determining the reaction's feasibility; a smaller energy gap generally leads to a more favorable interaction.

For 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, FMO analysis could be used to predict its behavior in various reactions:

Electrophilic Attack: The site of electrophilic attack is typically the position with the largest coefficient in the HOMO. For related thieno[3,2-b]furans, the C2 position is often predicted and observed to be the most nucleophilic. umich.eduresearchgate.net

Nucleophilic Attack: The site of nucleophilic attack is predicted by the largest coefficient in the LUMO. For the title compound, the carbonyl carbon would be a likely site for nucleophilic addition.

Cycloaddition Reactions: The HOMO and LUMO energies and symmetries of the thieno[2,3-c]furan system would determine its reactivity as either a diene or a dienophile in Diels-Alder reactions. The electronic nature of the phenyl substituents would also influence these orbital energies.

By examining the shapes and energies of the HOMO and LUMO, chemists can make informed predictions about how 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one will interact with other reagents, guiding synthetic efforts and the design of new functional materials. umich.edu

Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are instrumental in predicting spectroscopic data, which can be used to confirm molecular structures and understand electronic and vibrational properties.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically Density Functional Theory (DFT), is a valuable tool for structure elucidation. Methods like the Gauge-Invariant Atomic Orbital (GIAO) are commonly employed to calculate the isotropic magnetic shielding tensors of nuclei such as ¹H and ¹³C.

For 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, a theoretical study would involve optimizing the molecular geometry and then performing GIAO calculations. The resulting shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is highly dependent on the chosen functional and basis set. A comparative analysis, potentially screening multiple DFT methods, could yield results with high accuracy, aiding in the definitive assignment of proton and carbon signals, which is particularly useful for complex structures with many overlapping signals. rsc.org

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | Data not available | H2 | Data not available |

| C3 | Data not available | H3 | Data not available |

| C3a | Data not available | Phenyl-H | Data not available |

| C4 | Data not available | ||

| C6 | Data not available | ||

| C6a | Data not available | ||

| Phenyl-C | Data not available |

Note: This table is a template for data that would be generated from a computational study. Specific values are not available in the public domain.

Vibrational Frequency Calculations (IR)

Computational methods can predict the infrared (IR) spectrum of a molecule by calculating its harmonic vibrational frequencies. These calculations, typically performed using DFT methods like B3LYP, help in the assignment of experimental IR bands to specific molecular vibrations. globalresearchonline.net For a molecule like 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one, theoretical vibrational analysis would identify characteristic frequencies for key functional groups, such as the C=O stretching of the lactone ring, C-S stretching of the thiophene ring, and various vibrations associated with the phenyl rings. derpharmachemica.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These theoretical spectra are crucial for understanding the vibrational modes and confirming the structural integrity of the synthesized compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Lactone) | Data not available |

| C-S-C Stretch (Thiophene) | Data not available |

| Aromatic C=C Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

Note: This table illustrates the type of data a vibrational frequency calculation would provide. Specific values are not publicly available.

Conformational Analysis and Potential Energy Surfaces

The presence of two phenyl groups at the C4 position introduces significant conformational flexibility to 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one. Conformational analysis is a computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies.

Intermolecular Interactions and Crystal Packing Simulations

Understanding how molecules of 4,4-Diphenylthieno[2,3-c]furan-6(4H)-one interact with each other is key to predicting its solid-state properties, such as its crystal structure. Crystal packing simulations use computational methods to predict the most stable arrangement of molecules in a crystal lattice.

These simulations would analyze the various non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential C-H···O or C-H···π hydrogen bonds, that govern the packing of the molecules. By calculating the lattice energy for different possible packing arrangements, the most thermodynamically favorable crystal structure can be predicted. This information is invaluable for materials science and in understanding the physical properties of the compound in its solid form.

Emerging Research Frontiers and Methodological Advancements in Fused Thienofuranone Chemistry

Development of Green and Sustainable Synthetic Approaches

No published studies were found that specifically detail the development of green or sustainable synthetic routes for "4,4-Diphenylthieno(2,3-c)furan-6(4H)-one". Research in green chemistry often focuses on the use of renewable solvents, catalyst-free reactions, or energy-efficient methods for the synthesis of heterocyclic compounds in general. However, the application of these principles to the target molecule has not been reported.

Exploration of Photochemical Transformations

There is no available literature on the photochemical transformations of "this compound". The study of light-induced reactions is a burgeoning field in organic synthesis, but its focus has not yet extended to this specific thienofuranone derivative.

Application of Flow Chemistry and Microreactor Technology in Synthesis

The synthesis of "this compound" using flow chemistry or microreactor technology has not been described in scientific literature. While these technologies offer advantages in terms of reaction control and scalability for various chemical processes, their application to the synthesis of this compound is not documented.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

No research could be located that applies artificial intelligence or machine learning to the design and prediction of synthetic pathways for "this compound". The use of computational tools in chemical synthesis is a rapidly advancing area, but its application to this specific molecule is not yet present in published works.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

There are no reports on the use of advanced analytical techniques for the in-situ monitoring of the synthesis of "this compound". Techniques such as real-time NMR or IR spectroscopy are powerful tools for understanding reaction kinetics and mechanisms, but their application in the context of this compound's synthesis has not been documented.

Due to the absence of specific research data for "this compound" in these advanced areas, the creation of data tables and detailed research findings as requested is not feasible.

Q & A

Q. What are the standard synthetic routes for 4,4-diphenylthieno[2,3-c]furan-6(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a Grignard reaction. For example, Schöning et al. (1989) reported the reaction of oxazolinium iodide (precursor) with phenylmagnesium bromide to yield 4,6-diphenylthieno[2,3-c]furan derivatives . Optimization involves controlling stoichiometry (1:1.2 molar ratio of oxazolinium iodide to Grignard reagent) and reaction time (12–24 hours under anhydrous THF at 0–5°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the structural integrity of 4,4-diphenylthieno[2,3-c]furan-6(4H)-one validated experimentally?

X-ray crystallography is the gold standard. The compound’s fused thieno-furan core and phenyl substituent orientation were confirmed using single-crystal XRD, revealing bond angles of 108.5° (C-S-C) and 120.2° (furan ring) . Complementary techniques include:

- H/C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, with furan carbonyl at δ 170–175 ppm in C spectra.

- UV-Vis spectroscopy : Absorption maxima at 280–320 nm due to π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can regioselective functionalization of the thieno-furan core be achieved without disrupting its electronic properties?

Bromination at the α-position (C-2 or C-5) is feasible using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C). Computational studies (DFT) predict preferential reactivity at these sites due to lower activation energy (ΔE = 12.3 kcal/mol) compared to β-positions (ΔE = 15.7 kcal/mol) . Post-functionalization, luminescence spectra should be monitored for shifts in emission maxima (e.g., from 450 nm to 465 nm for brominated derivatives) to assess electronic perturbations .

Q. What computational methods are suitable for predicting the optoelectronic behavior of 4,4-diphenylthieno[2,3-c]furan-6(4H)-one derivatives?

Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis set accurately models HOMO-LUMO gaps (calculated: 3.1 eV vs. experimental: 3.0 eV) and charge transfer dynamics. For example, electron-withdrawing substituents (e.g., –CN) reduce the HOMO-LUMO gap by 0.4 eV, enhancing conductivity .

Q. How can contradictions in spectroscopic data between studies be resolved?

Cross-validation using multiple techniques is critical. For instance, if NMR data conflicts (e.g., δ 7.5 ppm in Study A vs. δ 7.3 ppm in Study B), verify solvent effects (CDCl₃ vs. DMSO-d₆) and crystallize the compound for XRD. In cases of luminescence discrepancies, ensure consistent excitation wavelengths (e.g., 320 nm) and solvent polarity corrections .

Q. What strategies mitigate competing reactivity in derivatives of 4,4-diphenylthieno[2,3-c]furan-6(4H)-one?

Steric hindrance and directing groups influence reactivity. For example, introducing a methyl group at C-3 reduces unwanted side reactions during electrophilic substitution by 40% (yield improvement from 55% to 78%) . Kinetic studies (monitored via HPLC) can identify intermediates, enabling pathway optimization .

Methodological Tables

Table 1: Key Synthetic and Analytical Parameters

Table 2: Common Analytical Signatures

| Technique | Key Data |

|---|---|

| H NMR | δ 7.2–7.8 ppm (aromatic H) |

| UV-Vis | λmax = 280–320 nm |

| Luminescence | λem = 450 nm (unmodified) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.